1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a dithione group, which consists of two sulfur atoms double-bonded to a carbon atom. The presence of phenyl and methylphenyl groups attached to the triazine ring adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate can lead to the formation of the desired triazine derivative. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. These methods often require precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.
Scientific Research Applications
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties .
Comparison with Similar Compounds
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione can be compared with other similar compounds, such as 4-methylpropiophenone and various triazine derivatives.
Properties
IUPAC Name |
1-(4-methylphenyl)-6-phenyl-1,3,5-triazine-2,4-dithione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c1-11-7-9-13(10-8-11)19-14(12-5-3-2-4-6-12)17-15(20)18-16(19)21/h2-10H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYJRAZJUAOQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=S)NC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.